molecular formula C21H28O3 B12678533 2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate CAS No. 87148-01-4

2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate

Cat. No.: B12678533
CAS No.: 87148-01-4
M. Wt: 328.4 g/mol
InChI Key: COGSJLDNUHGNQV-LTRZOUJXSA-N
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Description

2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C21H28O3 and a molecular weight of 328.4 g/mol. This compound is characterized by its unique structure, which includes an ethylhexyl group, an acetyl group, and a phenyl group attached to a penta-2,4-dienoate backbone. It is commonly used in various scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate typically involves the esterification of 2-acetyl-5-phenylpenta-2,4-dienoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding alcohol. This process can modulate various biochemical pathways, influencing cellular functions and responses.

Comparison with Similar Compounds

2-Ethylhexyl 2-acetyl-5-phenylpenta-2,4-dienoate can be compared with similar compounds such as:

    2-Ethylhexyl 2-cyano-5-phenylpenta-2,4-dienoate: This compound has a cyano group instead of an acetyl group, leading to different chemical reactivity and applications.

    This compound: Similar in structure but with variations in the substituents, affecting their physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse applications.

Properties

CAS No.

87148-01-4

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-ethylhexyl (2E,4E)-2-acetyl-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C21H28O3/c1-4-6-11-18(5-2)16-24-21(23)20(17(3)22)15-10-14-19-12-8-7-9-13-19/h7-10,12-15,18H,4-6,11,16H2,1-3H3/b14-10+,20-15+

InChI Key

COGSJLDNUHGNQV-LTRZOUJXSA-N

Isomeric SMILES

CCCCC(CC)COC(=O)/C(=C/C=C/C1=CC=CC=C1)/C(=O)C

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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